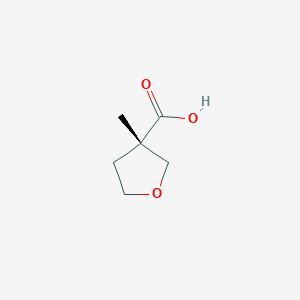

(3S)-3-Methyltetrahydrofuran-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S)-3-Methyltetrahydrofuran-3-carboxylic acid is an organic compound with a unique structure that includes a tetrahydrofuran ring substituted with a methyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Methyltetrahydrofuran-3-carboxylic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a 3-methyltetrahydrofuran-3-carboxylate ester, using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst, such as palladium on carbon, under mild temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Methyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

(3S)-3-Methyltetrahydrofuran-3-carboxylic acid has shown promise in the pharmaceutical sector due to its biological activity:

- Antithrombotic Agents : Research indicates that derivatives of this compound can exhibit inhibitory effects on Factor Xa and related serine proteases, making them potential candidates for antithrombotic therapies. These compounds demonstrate high pharmacological potency and meet stringent physicochemical requirements for drug development .

- Scaffold for Drug Design : The unique structural features of this compound allow it to serve as a scaffold for designing new drugs targeting various receptors, enhancing the efficacy of existing therapeutic agents .

Industrial Applications

The compound's properties make it suitable for various industrial applications:

- Polymer Production : this compound can act as a monomer in the production of polymers, particularly elastomers. Its ability to undergo polymerization reactions expands its use in materials science .

- Solvent Applications : Due to its solvent properties, this compound is also utilized as an industrial solvent, providing a medium for various chemical reactions while being less toxic than traditional solvents .

Case Studies

- Pharmaceutical Development : A series of studies have demonstrated the successful synthesis of this compound derivatives with enhanced bioactivity against thrombotic conditions. These studies highlight the compound's potential in developing novel anticoagulants.

- Material Science Innovations : Research focusing on the use of this compound in creating biodegradable polymers has shown promising results, indicating a pathway towards sustainable materials that meet environmental standards.

Wirkmechanismus

The mechanism of action of (3S)-3-Methyltetrahydrofuran-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors that are critical for the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid: This compound has a similar carboxylic acid group but differs in the ring structure and additional functional groups.

(2R,3S)-Isocitric acid: Another compound with a carboxylic acid group, but with a different stereochemistry and additional hydroxyl groups.

Uniqueness

(3S)-3-Methyltetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a tetrahydrofuran ring and a carboxylic acid group. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.

Biologische Aktivität

(3S)-3-Methyltetrahydrofuran-3-carboxylic acid, a compound derived from the furan family, has garnered attention in recent years for its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydrofuran ring with a carboxylic acid functional group. Its molecular formula is C6H10O3, which contributes to its solubility and reactivity in biological systems.

1. Antimicrobial Properties

Research indicates that derivatives of methyltetrahydrofuran compounds exhibit antimicrobial activity. A study demonstrated that certain analogs showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines, thus indicating its potential use in treating inflammatory diseases .

3. Neuroprotective Effects

Recent studies have suggested neuroprotective effects attributed to this compound. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Action : This compound disrupts bacterial cell wall synthesis, leading to cell lysis.

- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly the NF-kB pathway, which regulates the expression of various inflammatory mediators.

- Neuroprotection : The antioxidant properties help mitigate oxidative damage by scavenging free radicals and enhancing the cellular antioxidant defense system.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y neuronal cells, treatment with this compound resulted in a significant reduction in cell death induced by oxidative stress. The compound improved cell viability by approximately 40% compared to untreated controls.

Research Findings Summary

Recent findings emphasize the diverse biological activities of this compound. Its potential as an antimicrobial agent, anti-inflammatory compound, and neuroprotective agent positions it as a promising candidate for further research and development.

Eigenschaften

IUPAC Name |

(3S)-3-methyloxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(5(7)8)2-3-9-4-6/h2-4H2,1H3,(H,7,8)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZNEKJUIYLHAR-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCOC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.